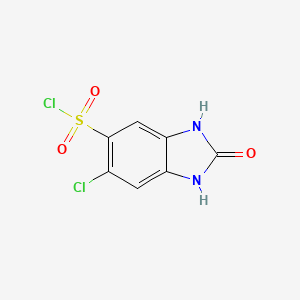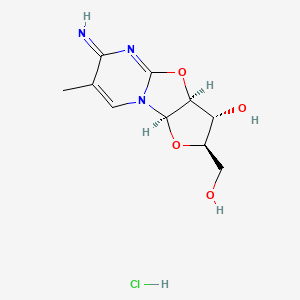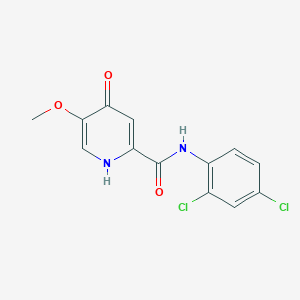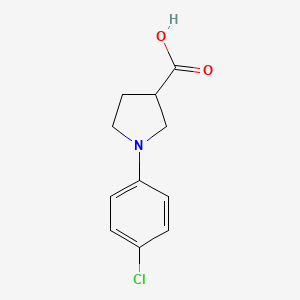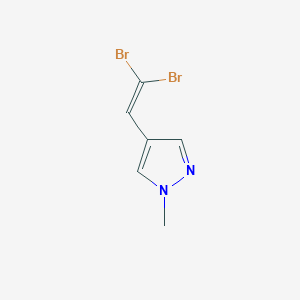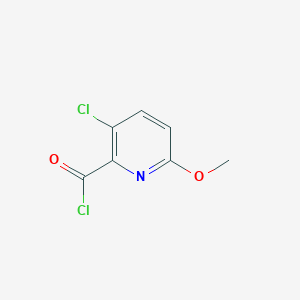![molecular formula C13H18ClNO2 B1424987 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide CAS No. 92105-53-8](/img/structure/B1424987.png)
2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide
Übersicht
Beschreibung
“2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide” is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.71394 . It is also known by its CAS Number: CB51691851 .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide” consists of a central carbon atom bonded to a chlorine atom, a nitrogen atom, and two other carbon atoms . The nitrogen atom is further bonded to a phenyl ring and a propan-2-yloxy group .Chemical Reactions Analysis
While specific chemical reactions involving “2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide” are not available, similar compounds often undergo reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide” include a molecular weight of 241.71394 . Unfortunately, specific details such as melting point, boiling point, and density were not available in the sources .Wissenschaftliche Forschungsanwendungen
Environmental Degradation and Toxicity Studies
Advanced oxidation processes (AOPs) are a focal point for researchers aiming to degrade recalcitrant compounds like acetaminophen (ACT), revealing insights into the degradation pathways, by-products, and biotoxicity of similar compounds. AOPs lead to various by-products, some of which are mutagenic or toxic, highlighting the environmental risks and degradation mechanisms of complex organic molecules (Qutob et al., 2022).
Pharmacological Implications
Studies on analogues of known carcinogens, such as benzidine and 4-aminobiphenyl, which share structural similarities with 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide, have been synthesized and evaluated for potential carcinogenicity. These studies shed light on the molecular interactions and potential health risks of related compounds (Ashby et al., 1978).
Biodegradation and Environmental Fate
The biodegradation and environmental fate of ethyl tert-butyl ether (ETBE) offer parallels to the fate of acetamides in aquatic environments. ETBE's biodegradation pathways, involving hydroxylation and the formation of by-products such as tert-butyl alcohol (TBA), provide a model for understanding how similar compounds might degrade in natural settings and the implications for water quality and ecosystem health (Thornton et al., 2020).
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(4-propan-2-yloxyphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-10(2)17-12-5-3-11(4-6-12)7-8-15-13(16)9-14/h3-6,10H,7-9H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQWJFVVBYIGHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide](/img/structure/B1424904.png)
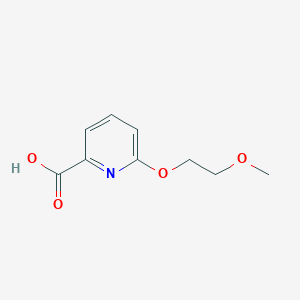
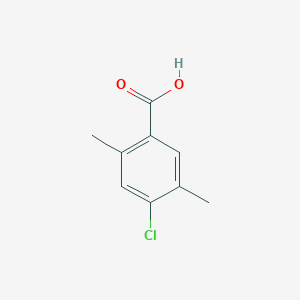
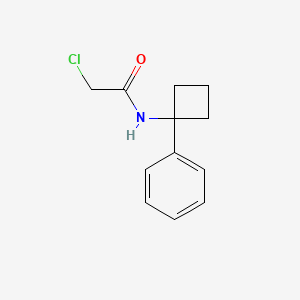
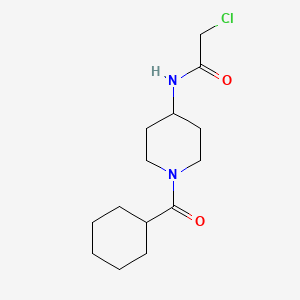
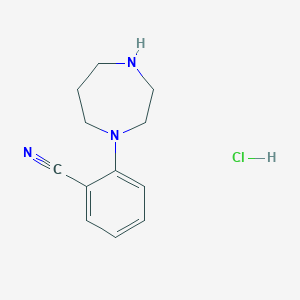
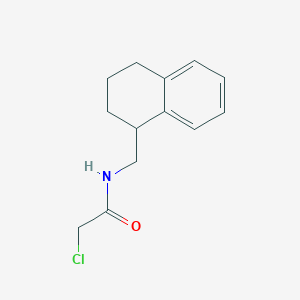
![ethyl (2Z)-3-(dimethylamino)-2-[(4-methylphenyl)carbonyl]prop-2-enoate](/img/structure/B1424915.png)
